2'-Chloro-4'-fluoro-3-phenylpropiophenone
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Overview
Description
2’-Chloro-4’-fluoro-3-phenylpropiophenone is a chemical compound with the molecular formula C15H12ClFO and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
2’-Chloro-4’-fluoro-3-phenylpropiophenone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .
Preparation Methods
The synthesis of 2’-Chloro-4’-fluoro-3-phenylpropiophenone involves several steps. One common method includes the reaction of 2-chloro-4-fluorobenzaldehyde with phenylacetylene in the presence of a base, followed by oxidation to form the desired ketone . Industrial production methods often involve the use of transition metal catalysts and high-temperature conditions to achieve high yields and purity .
Chemical Reactions Analysis
2’-Chloro-4’-fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2’-Chloro-4’-fluoro-3-phenylpropiophenone can be compared with similar compounds such as:
2-Chloro-4-fluorotoluene: Another halogenated aromatic compound with similar reactivity but different applications.
4’-Chloro-2’-fluoro-3-phenylpropiophenone: A positional isomer with slightly different chemical properties.
The uniqueness of 2’-Chloro-4’-fluoro-3-phenylpropiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-14-10-12(17)7-8-13(14)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDMUZBAJPZJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643989 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-57-3 |
Source
|
Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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